Phosphonatoenolpyruvate

Description

Definition and Fundamental Significance as a High-Energy Phosphate (B84403) Compound

Phosphoenolpyruvate (B93156) is best known as a high-energy phosphate compound, possessing the most energy-rich phosphate bond found in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol. wikipedia.org This high energy is attributed to its unique structure, specifically the phosphate group attached to an enol form of a 3-carbon compound. brainly.com The hydrolysis of this bond to form pyruvate (B1213749) is a highly exergonic reaction, meaning it releases a significant amount of energy. brainly.com This energy release is harnessed by cells to drive thermodynamically unfavorable reactions, most notably the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

The substantial energy release upon hydrolysis is due to several factors. The product, pyruvate, is more stable than PEP because it can exist in two tautomeric forms (keto and enol), whereas PEP is locked in the less stable enol form. Furthermore, the resulting inorganic phosphate (Pi) is resonance-stabilized. This inherent instability of the PEP molecule makes its phosphate group readily transferable, a key feature in its metabolic functions.

Historical Perspective on its Identification and Elucidation of Metabolic Roles

The discovery and understanding of phosphoenolpyruvate are intrinsically linked to the elucidation of the glycolytic pathway, a fundamental process of cellular respiration. In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in dissecting the ten-step process of glycolysis. numberanalytics.comnumberanalytics.combyjus.com Through their work, PEP was identified as a key intermediate.

The glycolytic pathway, often referred to as the Embden-Meyerhof-Parnas (EMP) pathway, was found to be a near-universal mechanism for glucose breakdown. numberanalytics.combyjus.com The identification of each intermediate, including PEP, and the enzymes that catalyze their transformations marked a significant milestone in biochemistry. numberanalytics.com Further research revealed that PEP was not just a fleeting intermediate but a critical junction point in metabolism, connecting glycolysis to other vital pathways. Its role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, highlighted its importance in metabolic regulation. libretexts.orgjackwestin.com

Structural Relationship to Key Metabolic Intermediates and Analogs

Phosphoenolpyruvate's structure is central to its function. It is a three-carbon molecule with a phosphate group attached to the second carbon, which is also involved in a double bond. This structure is closely related to other key three-carbon intermediates in glycolysis and gluconeogenesis.

Key Structural Relationships:

| Compound | Structural Formula | Key Differences from PEP |

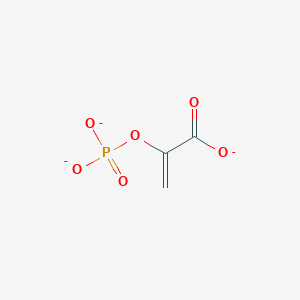

| Phosphoenolpyruvate (PEP) | C=C(C(=O)O)OP(=O)(O)O | - |

| Pyruvate | CC(=O)C(=O)O | Lacks the phosphate group and the enol double bond; has a ketone group instead. |

| 2-Phosphoglycerate | C(C(C(=O)O)O)OP(=O)(O)O | Has a single bond between the second and third carbons and a hydroxyl group on the third carbon, instead of the enol double bond. |

The conversion between these molecules is catalyzed by specific enzymes. Enolase catalyzes the dehydration of 2-phosphoglycerate to form the high-energy enol-phosphate linkage in PEP. wikipedia.org Pyruvate kinase then catalyzes the irreversible transfer of the phosphate group from PEP to ADP, forming ATP and pyruvate. wikipedia.org

Scientists have synthesized various analogs of PEP to study the enzymes that utilize it. nih.gov These analogs often involve modifications to the phosphate or carboxylate groups. nih.gov For example, (Z)- and (E)-3-chloro-PEP are known inhibitors of several PEP-utilizing enzymes. nih.gov Other analogs, such as those with a chloromethylphosphonate function replacing the phosphate group, have been developed as potential irreversible inhibitors. nih.gov These studies have been crucial in understanding the structure-activity relationships of enzymes like pyruvate kinase and PEP carboxylase. nih.govresearchgate.net

Overview of Central Metabolic Pathways Involving Phosphoenolpyruvate

Phosphoenolpyruvate is a central hub in metabolism, participating in several key pathways:

Glycolysis: In the final step of glycolysis, PEP donates its high-energy phosphate group to ADP to produce ATP and pyruvate, a process known as substrate-level phosphorylation. wikipedia.org This is a major energy-yielding step of the pathway.

Gluconeogenesis: In the reverse pathway of glycolysis, PEP is synthesized from oxaloacetate in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). libretexts.orgjackwestin.com This is a key regulatory step in the synthesis of glucose.

Aromatic Amino Acid Biosynthesis (Shikimate Pathway): In plants, bacteria, and fungi, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orglongdom.org The pathway begins with the condensation of PEP and erythrose-4-phosphate. wikipedia.orglongdom.org

C4 and CAM Photosynthesis: In certain plants adapted to hot and dry environments, PEP serves as the initial acceptor of carbon dioxide. ebsco.comlibretexts.org The enzyme PEP carboxylase catalyzes the carboxylation of PEP to form oxaloacetate, a four-carbon compound. byjus.comwikipedia.org This mechanism allows for more efficient carbon fixation and reduces water loss. libretexts.org

Structure

3D Structure

Properties

Molecular Formula |

C3H2O6P-3 |

|---|---|

Molecular Weight |

165.02 g/mol |

IUPAC Name |

2-phosphonatooxyprop-2-enoate |

InChI |

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-3 |

InChI Key |

DTBNBXWJWCWCIK-UHFFFAOYSA-K |

SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-] |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-] |

Synonyms |

Phosphoenolpyruvate |

Origin of Product |

United States |

Enzymatic Transformations of Phosphonatoenolpyruvate Pep

Phosphoenolpyruvate (B93156) (PEP) Mutase (EC 5.4.2.9) and Phosphonate (B1237965) Biosynthesis

Phosphoenolpyruvate (PEP) mutase (EC 5.4.2.9), also known as PEP phosphomutase, catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (P-pyr). ebi.ac.ukwikipedia.org This reaction is the committed and often rate-limiting step in the biosynthesis of a wide array of phosphonate-containing natural products, some of which exhibit potent antibiotic properties. ebi.ac.uknih.gov The formation of the C-P bond is thermodynamically challenging, and the equilibrium of the reaction actually favors PEP. wikipedia.org However, in biological systems, the reaction is driven forward by the subsequent, highly favorable decarboxylation of 3-phosphonopyruvate by phosphonopyruvate (B1221233) decarboxylase. wikipedia.org

Catalytic Mechanism: Dissociative and Associative Phosphoryl Transfer Mechanisms

The precise mechanism of the phosphoryl group transfer catalyzed by PEP mutase has been a subject of extensive investigation, with evidence pointing towards a dissociative mechanism, although an associative mechanism has also been considered. ebi.ac.ukwikipedia.org

The reaction involves the cleavage of the P-O bond of the enolic phosphate (B84403) in PEP and the subsequent formation of a new P-C bond at the C3 position of the pyruvate (B1213749) moiety. wikipedia.org Studies have shown that the reaction proceeds with retention of the stereochemical configuration at the phosphorus atom. acs.orgnih.gov

Dissociative Mechanism: This mechanism proposes a stepwise process where the phosphoryl group first dissociates from the enolpyruvate moiety to form a transient, highly reactive trigonal metaphosphate intermediate. ebi.ac.ukmdpi.com This is followed by the nucleophilic attack of the C3 atom of the pyruvate enolate on the metaphosphate to form 3-phosphonopyruvate. ebi.ac.uk This pathway is supported by the fact that a phosphoenzyme intermediate has not been detected, and mutations of residues that would be candidates for forming a covalent adduct only lead to a partial loss of function. wikipedia.org The structure of the enzyme complexed with a substrate analogue, sulfopyruvate, also supports a dissociative pathway. nih.gov In this model, the enzyme active site stabilizes the metaphosphate intermediate and the enolate of pyruvate, facilitating the subsequent C-P bond formation. ebi.ac.ukwikipedia.org

Associative Mechanism: This alternative mechanism suggests a direct nucleophilic attack of an active site residue, such as an aspartate, on the phosphorus atom of PEP. ebi.ac.uk This would lead to the formation of a pentacovalent phosphorane intermediate. Subsequent transfer of the phosphoryl group from the enzyme to the C3 of pyruvate would then yield the final product. ebi.ac.uk An initial proposal suggested Asp58 as a potential phosphoryl carrier in an associative mechanism. ebi.ac.uk

Direct experimental detection of the proposed trigonal metaphosphate intermediate in the PEP mutase reaction has been challenging due to its extremely short lifetime. researchgate.net However, its existence is inferred from a combination of structural, kinetic, and computational studies. ebi.ac.uknih.gov The dissociative mechanism hinges on the formation of this transient species. ebi.ac.ukmdpi.com The enzyme's active site is thought to provide a stabilized environment for this highly electrophilic intermediate, preventing its diffusion and promoting the subsequent reaction with the pyruvate enolate. ebi.ac.ukwikipedia.org The structure of the enzyme with a bound inhibitor is thought to mimic the reaction intermediate, minus the metaphosphate. researchgate.net

To gain deeper insight into the fleeting transition states of the reaction, researchers have employed sophisticated computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM). nih.govacs.org These studies model the electronic rearrangements within the active site (QM) while considering the influence of the surrounding protein and solvent (MM). nih.gov

Ab initio QM/MM simulations of the PEP mutase reaction support a dissociative pathway featuring a transition state with significant metaphosphate character. acs.orgscu.edu.cn These calculations suggest a concerted, yet asynchronous, process where the P-O bond cleavage is well advanced before the P-C bond formation begins. nih.gov The transition state is characterized as a planar trigonal metaphosphate-like structure, stabilized by an extensive network of hydrogen bonds within the active site. mdpi.comnih.govacs.org These computational models have been crucial in elucidating the nature of the high-energy transition state and rationalizing the catalytic strategy employed by the enzyme. acs.org

Identification and Characterization of Reaction Intermediates (e.g., trigonal metaphosphate intermediate)

Structural Biology of Phosphoenolpyruvate Mutase

The three-dimensional structure of PEP mutase, primarily from the blue mussel Mytilus edulis, has been extensively studied through X-ray crystallography, providing a detailed blueprint of its architecture and active site. wikipedia.orgnih.gov

PEP mutase exhibits a modified alpha/beta barrel fold, specifically a TIM barrel, which consists of eight parallel beta-strands forming the core of the barrel, surrounded by alpha-helices. wikipedia.orgnih.gov A distinctive feature of the PEP mutase structure is a phenomenon termed "helix swapping," where a helix from one subunit interacts with the beta barrel of an adjacent subunit, leading to the formation of a stable dimer. wikipedia.orgnih.gov These dimers can further associate to form a functional homotetramer. wikipedia.orgnih.gov

The active site is located in a central channel at the C-terminal end of the beta-strands. nih.govnih.gov A crucial aspect of the enzyme's function is a significant conformational change upon substrate binding. wikipedia.orgebi.ac.uk An active-site "gating" loop (residues 115-133) moves from an "open" conformation, which allows substrate entry and product release, to a "closed" conformation that shields the active site from the solvent during catalysis. wikipedia.orgrcsb.org

The enzyme requires a divalent metal ion, typically Mg²⁺, as a cofactor for activity. nih.gov The Mg²⁺ ion is located in the active site and plays a critical role in binding the substrate and stabilizing negative charges that develop during the reaction. nih.govresearchgate.net The crystal structure with the inhibitor oxalate (B1200264) bound shows the Mg²⁺ ion coordinated by oxygen atoms from the oxalate and specific amino acid residues. nih.govresearchgate.net

| Structural Feature | Description | Reference |

|---|---|---|

| Overall Fold | Modified alpha/beta barrel (TIM barrel) with 7 or 8 beta sheets. | ebi.ac.ukwikipedia.orgnih.gov |

| Quaternary Structure | Homotetramer formed by the association of two "helix-swapped" dimers. | wikipedia.orgnih.gov |

| Active Site Location | Central channel at the C-terminal ends of the beta-strands. | nih.govnih.gov |

| Key Conformational Change | A "gating" loop (residues 115-133) shields the active site from solvent upon substrate binding. | wikipedia.orgrcsb.org |

| Cofactor | Requires a divalent metal ion, typically Mg²⁺. | nih.gov |

Site-directed mutagenesis and structural analyses have identified several key amino acid residues within the active site that are essential for substrate binding and catalysis. nih.govnih.govrcsb.org

The binding of the substrate, phosphoenolpyruvate, involves interactions with several residues. The carboxylate group of PEP is thought to interact with the side chain of Arg159 . nih.govresearchgate.net The phosphate group interacts with several residues that form a phosphate-binding pocket. ebi.ac.uk

The Mg²⁺ cofactor is coordinated by the side chains of several acidic residues, including Asp58 , Asp85 , Asp87 , and Glu114 , either directly or through bridging water molecules. nih.govresearchgate.net This coordination is crucial for correctly positioning the substrate and for stabilizing the negatively charged intermediates and transition states. ebi.ac.uk

Initially, Asp58 was proposed to act as a nucleophile in an associative mechanism. nih.govnih.gov However, subsequent studies, including the analysis of the D58A mutant and structural data of an enzyme-inhibitor complex, suggest that Asp58 is more likely involved in activating the phosphate group for dissociation in a dissociative mechanism. ebi.ac.ukwikipedia.orgrcsb.org

Other important residues include His190 , which, along with Arg159, is proposed to hold the phosphoryl group stationary during the reaction. nih.govrcsb.org Residues within the gating loop, such as Lys120 , Asn122 , and Leu124 , are also critical. rcsb.org Lys120 helps to mediate the coordination of the Mg²⁺ ion, while Asn122 and Leu124 are thought to surround the transferring phosphoryl group, protecting it from hydrolysis. rcsb.org

| Residue | Proposed Role | Reference |

|---|---|---|

| Arg159 | Binds the carboxylate group of PEP and holds the phosphoryl group. | wikipedia.orgnih.govrcsb.org |

| His190 | Holds the phosphoryl/metaphosphate group stationary. | wikipedia.orgnih.govrcsb.org |

| Asp58 | Initially proposed as a nucleophile, now thought to activate the phosphate for dissociation. Coordinates Mg²⁺ via water. | ebi.ac.uknih.govnih.gov |

| Asp85, Asp87, Glu114 | Coordinate the Mg²⁺ cofactor. | ebi.ac.uknih.govresearchgate.net |

| Ser46, Gly47, Leu48 | Form an oxyanion hole to bind the substrate in the correct orientation. | ebi.ac.ukresearchgate.net |

| Lys120, Asn122, Leu124 | Part of the "gating" loop; involved in Mg²⁺ coordination and shielding the reaction from solvent. | rcsb.org |

Crystal Structure Analysis (e.g., alpha-beta barrel architecture, cofactor binding sites)

Role of Phosphonatoenolpyruvate in P-C Bond Formation in Phosphonate Natural Products

Phosphoenolpyruvate (PEP) is a pivotal precursor in the biosynthesis of phosphonate natural products, a class of secondary metabolites characterized by a stable carbon-phosphorus (C-P) bond. nih.govhawaii.edu This bond formation is a thermodynamically unfavorable process, and in the majority of known phosphonate biosynthetic pathways, it is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase). nih.govresearchgate.net PEP mutase facilitates the intramolecular rearrangement of PEP to 3-phosphonopyruvate (PnPy), thereby establishing the foundational C-P linkage. nih.govebi.ac.uk

Kinetic Characterization of PEP Mutase Activity and Specificity

The enzymatic activity of PEP mutase has been characterized through steady-state kinetics. For the enzyme isolated from the mollusk Mytilus edulis, the kinetic constants for the conversion of phosphonopyruvate to phosphoenolpyruvate were determined at pH 7.5 and 25°C. nih.gov The catalytic rate constant (kcat) was measured to be 34 s⁻¹, with a Michaelis constant (Km) for phosphonopyruvate of 3 µM. nih.gov

PEP mutase exhibits a requirement for a divalent metal ion cofactor for its activity. nih.govwikipedia.org The enzyme from Mytilus edulis shows broad specificity for divalent metal ions, with Co²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ all serving as activators, while Ca²⁺ does not support activity. nih.gov The Km for the essential cofactor Mg²⁺ was determined to be 4 µM. nih.gov

The pH-rate profile for the Mg²⁺-activated PEP mutase-catalyzed reaction indicates the involvement of at least two ionizable residues in catalysis. The activity is dependent on a protonated group with an apparent pKa of 8.3 and an unprotonated group with an apparent pKa of 7.7 for maximal activity. nih.gov

Table 1: Steady-State Kinetic Constants for Mytilus edulis PEP Mutase

| Parameter | Value | Conditions |

|---|---|---|

| kcat | 34 s⁻¹ | pH 7.5, 25°C |

| Km (phosphonopyruvate) | 3 µM | pH 7.5, 25°C |

| Km (Mg²⁺) | 4 µM | pH 7.5, 25°C |

Mutagenesis Studies to Elucidate Structure-Function Relationships

Site-directed mutagenesis studies have been instrumental in probing the structure-function relationships of PEP mutase. Based on the crystal structure of the Mytilus edulis enzyme complexed with a Mg(II)-oxalate inhibitor, several key active site residues were identified and targeted for mutagenesis. nih.govresearchgate.net These residues include D58, D85, D87, E114, and R159. nih.gov

Two models for PEP binding were proposed based on modeling studies. nih.govresearchgate.net Model A suggested that the carboxylate group of PEP interacts with R159, while the phosphoryl group is positioned near D58. Model B proposed that the phosphoryl group interacts with R159. nih.govresearchgate.net

Mutagenesis of these residues provided evidence supporting model A. The D58A mutant showed no detectable catalytic activity, suggesting a critical role for Asp58 in nucleophilic catalysis, likely involving phosphoryl transfer. nih.gov In contrast, the R159A, D85A, D87A, and E114A mutants retained low levels of catalytic activity. nih.gov These findings suggest that R159 is primarily involved in binding the carboxylate group of PEP, while D85, D87, and E114 are crucial for coordinating the Mg(II) cofactor. nih.gov These results argue against Model B, where R159 would mediate phosphoryl transfer. nih.gov

Table 2: Effect of Site-Directed Mutagenesis on PEP Mutase Activity

| Mutant | Proposed Function of Wild-Type Residue | Observed Activity |

|---|---|---|

| D58A | Nucleophilic catalysis (phosphoryl transfer) | No detectable activity nih.gov |

| R159A | PEP carboxylate group binding | Low catalytic activity nih.gov |

| D85A | Mg(II) binding | Low catalytic activity nih.gov |

| D87A | Mg(II) binding | Low catalytic activity nih.gov |

| E114A | Mg(II) binding | Low catalytic activity nih.gov |

Enolpyruvylshikimate 3-Phosphate Synthase (EPSP Synthase, EC 2.5.1.19) and Aromatic Amino Acid Biosynthesis

Catalytic Mechanism: Addition-Elimination Reaction and Tetrahedral Intermediate Formation

Enolpyruvylshikimate 3-phosphate (EPSP) synthase catalyzes the sixth step in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and some parasites. nih.govebi.ac.uknih.gov The enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (B1206780) (S3P). nih.govfigshare.com This reaction is chemically unusual as it involves the cleavage of the C-O bond of PEP, rather than the more common P-O bond cleavage seen in most other PEP-utilizing enzymes. nih.gov

The catalytic mechanism proceeds through an addition-elimination reaction. ebi.ac.ukfigshare.comresearchgate.net The reaction is initiated by the deprotonation of the 5-hydroxyl group of S3P by a basic residue in the active site. ebi.ac.uknih.govresearchgate.net The resulting alkoxide then performs a nucleophilic attack on the C2 carbon of PEP. ebi.ac.ukfigshare.com This is accompanied by the protonation of the C3 of PEP by an acidic residue, leading to the formation of a tetrahedral intermediate. ebi.ac.ukfigshare.com Subsequently, this intermediate collapses, eliminating inorganic phosphate and forming the product, 5-enolpyruvylshikimate-3-phosphate (EPSP). ebi.ac.uk The formation of this tetrahedral intermediate has been confirmed by trapping and X-ray crystallographic studies of mutant enzymes. pdbj.org

Structural Analysis of EPSP Synthase and Substrate Interactions

The three-dimensional structure of EPSP synthase reveals a two-domain architecture connected by flexible strands that act as a hinge. nih.govwikipedia.orgproteopedia.org The active site is located in the cleft between these two domains. nih.govproteopedia.org Upon binding of the substrate S3P, the enzyme undergoes a significant conformational change, where the two domains close around the substrate, forming a catalytically competent active site. nih.govnih.govproteopedia.org

X-ray crystallography has provided detailed insights into the interactions between EPSP synthase and its substrates. nih.govrcsb.org S3P is thought to bind initially to the second domain of the enzyme, which triggers the conformational change to the closed form. nih.gov In the closed conformation, specific amino acid residues from both domains contribute to the binding of both S3P and PEP and to catalysis. nih.govnih.gov For instance, in the E. coli enzyme, residues such as Arg132 and Glu349 form a salt bridge that stabilizes the closed conformation. nih.gov The binding of the substrates in the active site orients them for the subsequent chemical reaction. nih.gov

Mechanistic Basis of Glyphosate (B1671968) Inhibition of EPSP Synthase

Glyphosate, the active ingredient in the herbicide Roundup, is a potent and specific inhibitor of EPSP synthase. nih.govacs.org It acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P). nih.govacs.org This indicates that glyphosate binds to the EPSP synthase•S3P complex. acs.org

Structural studies of the ternary complex of EPSP synthase, S3P, and glyphosate have revealed the molecular basis of this inhibition. nih.govrcsb.org Glyphosate binds to the active site in close proximity to S3P, occupying the binding site of the second substrate, PEP. nih.govrcsb.org It is proposed that glyphosate mimics a transition state or a tetrahedral intermediate of the reaction. nih.govwikipedia.org The binding of glyphosate to the EPSP synthase•S3P complex forms a stable ternary complex that is catalytically inactive, thereby blocking the shikimate pathway. nih.govacs.org This disruption of aromatic amino acid biosynthesis ultimately leads to the death of the plant. acs.orgalanplewis.com

Kinetic Parameters of Glyphosate Inhibition (K_i, K_m/K_i ratios)

Phosphoenolpyruvate (PEP) Carboxykinase (PEPCK, EC 4.1.1.32) in Gluconeogenesis and Carbon Metabolism

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. wikipedia.orgcuni.czproteopedia.org It catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate. cuni.cznih.govnih.gov This reaction is a critical control point in carbon metabolism. cuni.cz

PEPCK facilitates the conversion of oxaloacetate to PEP, a rate-limiting step in gluconeogenesis. cuni.czebi.ac.ukebi.ac.uk The reaction involves the decarboxylation of oxaloacetate and the subsequent transfer of a phosphoryl group from a nucleotide triphosphate, typically GTP in mammals and ATP in many bacteria. wikipedia.orgebi.ac.ukebi.ac.uknih.gov The enzyme effectively reverses the highly exergonic reaction catalyzed by pyruvate kinase in glycolysis by stabilizing the unstable enolate intermediate of pyruvate formed during the decarboxylation of oxaloacetate. nih.gov This stabilization lowers the energetic barrier for the phosphoryl transfer to occur. nih.gov

The phosphoryl transfer mechanism in PEPCK is a direct, in-line displacement with associative qualities. nih.govasm.org The reaction proceeds through a trigonal bipyramidal transition state. nih.gov The mechanism involves the following key steps:

Oxaloacetate binds to the active site, coordinating with a divalent metal ion (M1), which promotes its decarboxylation to form a pyruvate enolate intermediate. asm.org

This enolate intermediate is stabilized by the electrostatic environment of the active site. nih.govasm.org

The enolate oxygen then performs a nucleophilic attack on the terminal (gamma) phosphate of the nucleotide triphosphate (GTP or ATP). ebi.ac.uk

This attack proceeds via an S_N2-like displacement, leading to the formation of PEP and the corresponding nucleotide diphosphate (B83284) (GDP or ADP). asm.org

Structural studies using metallofluoride analogs have provided significant insights into the transition state of this reaction. nih.gov

The structure of PEPCK reveals a deep active site cleft located between two domains. ebi.ac.uknih.gov Substrate binding induces a significant conformational change, closing the cleft and excluding solvent from the active site, which is crucial for catalysis. ebi.ac.uknih.gov

The active site contains binding sites for two divalent metal cations, typically Mn²⁺ and Mg²⁺, which are essential for activity. ebi.ac.uknih.govresearchgate.net

M1 Site: One cation (M1), preferably Mn²⁺, binds directly to the enzyme and is considered the active site cofactor. nih.govresearchgate.net It coordinates with oxaloacetate, positioning it for decarboxylation. nih.govasm.org

M2 Site: The second cation (M2) binds as a complex with the nucleotide triphosphate (e.g., Mg²⁺-GTP). nih.govresearchgate.net This M2-nucleotide complex is the catalytically competent form of the substrate. nih.gov The M2 ion helps to neutralize the negative charges on the phosphate groups of the nucleotide. ebi.ac.uk

The active site also features key amino acid residues, such as arginine, lysine (B10760008), and tyrosine, which contribute to an electrostatic environment tailored to stabilize the negatively charged substrates and the enolate intermediate. ebi.ac.uknih.gov For instance, arginine residues are positioned to interact with the carboxylate group of oxaloacetate, facilitating decarboxylation. ebi.ac.uk The positioning of these residues and the metal cofactors ensures the precise alignment of substrates for efficient phosphoryl transfer. nih.gov

Regulation of PEPCK Enzyme Synthesis and Degradation in Metabolic States

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme that facilitates the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis. oup.com The expression of the gene encoding PEPCK is tightly controlled by various dietary and hormonal signals, which in turn alter the synthesis of the enzyme. annualreviews.org

The synthesis and degradation of the PEPCK enzyme are intricately regulated in response to different metabolic states, primarily through hormonal control of its gene expression. annualreviews.orgufpel.edu.br Key hormones that influence PEPCK levels include glucagon (B607659), glucocorticoids, and insulin (B600854). ufpel.edu.bradtu.in

During periods of fasting, hormones like glucagon and glucocorticoids stimulate the transcription of the PEPCK gene. ufpel.edu.bradtu.in This leads to an increased synthesis of the PEPCK enzyme, thereby promoting gluconeogenesis to maintain blood glucose levels. ufpel.edu.br Conversely, upon feeding, the release of insulin dominantly represses the transcription of the PEPCK gene, even in the presence of stimulatory hormones. ufpel.edu.broup.com This repression is a rapid, protein synthesis-independent process. oup.com The activity of PEPCK is not typically regulated by allosteric means or post-translational modifications; instead, its activity is directly proportional to the amount of its mRNA, which is primarily controlled at the level of gene transcription. oup.comoup.com

The degradation of PEPCK is also a regulated process. For instance, in plants, the N-terminus of PEPCK can be targeted for proteolysis, a process influenced by pH. nih.gov In mammals, acetylation of PEPCK can target it for ubiquitylation and subsequent degradation by the proteasome. researchgate.net This provides another layer of control over the enzyme's abundance and, consequently, the rate of gluconeogenesis.

The intricate regulation of PEPCK synthesis and degradation is crucial for maintaining glucose homeostasis. ufpel.edu.bradtu.in Dysregulation of this process, particularly an overexpression of PEPCK, is associated with conditions like type 2 diabetes due to excessive hepatic glucose production. adtu.in

Table 1: Hormonal Regulation of PEPCK Gene Expression

| Hormone | Metabolic State | Effect on PEPCK Gene Transcription | Consequence for PEPCK Levels |

| Glucagon | Fasting | Stimulation | Increased Synthesis |

| Glucocorticoids | Fasting | Stimulation | Increased Synthesis |

| Insulin | Fed | Repression | Decreased Synthesis |

Other this compound-Interacting Enzymes and Regulatory Aspects

Beyond PEPCK, phosphoenolpyruvate interacts with and regulates several other key enzymes, playing a crucial role in the central carbon metabolism.

Phosphofructokinase (PFK) is a key regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. nih.govwikipedia.org PEP acts as a potent allosteric inhibitor of PFK. nih.govwikipedia.orgresearchgate.net This inhibition is a classic example of feedback regulation, where a downstream product of a pathway inhibits an earlier, committed step.

When PEP levels are high, it binds to an allosteric site on PFK, which is distinct from the active site. proteopedia.org This binding induces a conformational change in the enzyme, shifting it from a high-activity "R" (relaxed) state to a low-activity "T" (tense) state. proteopedia.org In the T state, the enzyme's affinity for its substrate, fructose-6-phosphate, is significantly reduced, thereby slowing down the rate of glycolysis. nih.govnih.gov This mechanism prevents an excessive buildup of glycolytic intermediates and helps to coordinate the rates of glycolysis and other interconnected pathways.

The allosteric inhibition of PFK by PEP is a cooperative process. nih.gov The binding of one PEP molecule to a subunit of the tetrameric PFK enzyme increases the likelihood that the other subunits will also bind PEP and transition to the T state. nih.gov This results in a sigmoidal inhibition curve, allowing for a sensitive response to changes in PEP concentration. nih.gov

Table 2: Allosteric Regulation of Phosphofructokinase (PFK) by PEP

| Effector | Binding Site | Enzyme State Favored | Effect on Fructose-6-Phosphate Affinity | Overall Effect on PFK Activity |

| Phosphoenolpyruvate (PEP) | Allosteric Site | T (tense) state | Decreased | Inhibition |

| ADP, AMP | Allosteric Site | R (relaxed) state | Increased | Activation |

One of the key reactions involving PEP in this context is catalyzed by pyruvate kinase (PK). wikipedia.orgwikipedia.org Pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate. wikipedia.org This reaction is essentially irreversible under physiological conditions and serves as another important regulatory point in glycolysis. nih.gov

The activity of pyruvate kinase is itself subject to regulation. It is allosterically activated by fructose-1,6-bisphosphate, an earlier intermediate in glycolysis, in a feed-forward activation mechanism. wikipedia.orgresearchgate.net Conversely, high levels of ATP can allosterically inhibit pyruvate kinase, signaling that the cell has sufficient energy. wikipedia.org

Furthermore, PEP has been shown to be an inhibitor of triosephosphate isomerase (TPI), an enzyme that catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. royalsocietypublishing.org This inhibition by PEP represents a feedback loop that can modulate the flow of metabolites through the upper part of glycolysis. royalsocietypublishing.org

In certain photosynthetic organisms, particularly those utilizing C4 and CAM (Crassulacean Acid Metabolism) pathways, phosphoenolpyruvate plays a crucial role in the initial fixation of atmospheric carbon dioxide. byjus.comwikipedia.orgbyjus.com These pathways are adaptations to hot and dry environments and serve to concentrate CO2 around the enzyme RuBisCO, thereby minimizing photorespiration. wikipedia.orgwikipedia.org

In C4 plants, CO2 is first captured in the mesophyll cells by the enzyme phosphoenolpyruvate carboxylase (PEPC). byjus.combyjus.comwikipedia.org PEPC catalyzes the carboxylation of PEP to form the four-carbon compound oxaloacetate. byjus.comwikipedia.orgwikipedia.org This reaction is highly efficient as PEPC has a high affinity for bicarbonate (the hydrated form of CO2) and is not inhibited by oxygen, unlike RuBisCO. wikipedia.orgfiveable.me

The oxaloacetate is then converted to other four-carbon acids, such as malate (B86768) or aspartate, which are transported to the bundle sheath cells. byjus.comwikipedia.org Within the bundle sheath cells, these acids are decarboxylated, releasing CO2 which then enters the conventional C3 (Calvin) cycle for fixation by RuBisCO. byjus.comwikipedia.org The resulting three-carbon compound is transported back to the mesophyll cells to regenerate PEP, completing the cycle. wikipedia.org

CAM plants also utilize PEPC to fix CO2, but they do so temporally. wikipedia.orgbyjus.com To conserve water, their stomata open at night, and CO2 is fixed into organic acids via the PEPC-catalyzed carboxylation of PEP. wikipedia.orgbritannica.com These acids are stored in vacuoles overnight. During the day, with the stomata closed, the stored acids are decarboxylated, releasing CO2 for use in the Calvin cycle, which is powered by the light-dependent reactions of photosynthesis. byjus.combritannica.com

Metabolic Roles and Physiological Significance of Phosphonatoenolpyruvate

Central Role in Carbon Flow and Energy Metabolism

Phosphoenolpyruvate (B93156) stands at a metabolic crossroads, linking major pathways of carbon metabolism and directing the flow of carbon skeletons toward either energy production or biosynthesis. oup.comresearchgate.net Its concentration and flux are fundamental to understanding the intricate network of cellular metabolism. creative-proteomics.com

Integration into Core Metabolic Networks (e.g., Glycolysis, Gluconeogenesis, Shikimate Pathway, TCA cycle)

Phosphoenolpyruvate is a key intermediate in several core metabolic pathways found in a vast range of organisms, from bacteria to plants. creative-proteomics.comwikipedia.orgmdpi.com

Glycolysis: In the final step of glycolysis, PEP is converted to pyruvate (B1213749) by the enzyme pyruvate kinase. fiveable.mewikipedia.orgumaryland.edu This is a highly exergonic and typically irreversible reaction that generates a molecule of ATP. fiveable.mesemanticscholar.org This step is a major control point in the regulation of glycolytic flux. fiveable.me

Gluconeogenesis: During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate. wikipedia.orgnih.gov This reaction is catalyzed by phosphoenolpyruvate carboxykinase (PEPCK) and is a rate-limiting step in this pathway. wikipedia.orgnih.gov This allows the cell to reverse the flow of carbon from the TCA cycle back towards glucose synthesis. oup.com

Shikimate Pathway: In plants, bacteria, fungi, and other organisms, PEP is a crucial substrate for the shikimate pathway. wikipedia.orgmdpi.com The pathway begins with the condensation of PEP and erythrose-4-phosphate, a reaction catalyzed by DAHP synthase, to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orgmdpi.com The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. wikipedia.org

Tricarboxylic Acid (TCA) Cycle: The PEP-pyruvate-oxaloacetate node represents a critical link between glycolysis/gluconeogenesis and the TCA cycle. oup.comsemanticscholar.org Pyruvate, formed from PEP, can be converted to acetyl-CoA, which enters the TCA cycle for complete oxidation. oup.com Conversely, TCA cycle intermediates like oxaloacetate can be used to generate PEP for gluconeogenesis. oup.comnih.gov In some bacteria and plants, phosphoenolpyruvate carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate, replenishing TCA cycle intermediates. mdpi.comresearchgate.net

Table 1: Key Enzymes and Reactions Involving Phosphoenolpyruvate in Core Metabolism

| Metabolic Pathway | Enzyme | Reaction | Significance |

| Glycolysis | Pyruvate Kinase (PK) | Phosphoenolpyruvate + ADP → Pyruvate + ATP | ATP generation; key regulatory point. fiveable.mewikipedia.orgsemanticscholar.org |

| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO2 | Rate-limiting step in glucose synthesis from non-carbohydrate precursors. wikipedia.orgnih.gov |

| Shikimate Pathway | DAHP Synthase | Phosphoenolpyruvate + Erythrose-4-phosphate → DAHP + Pi | Commits carbon to the synthesis of aromatic amino acids. wikipedia.orgmdpi.com |

| Anaplerosis (TCA Cycle) | Phosphoenolpyruvate Carboxylase (PEPC) | Phosphoenolpyruvate + HCO3− → Oxaloacetate + Pi | Replenishes TCA cycle intermediates. mdpi.comresearchgate.net |

Contribution to Cellular Energetics and ATP Generation

Phosphoenolpyruvate is distinguished by the high-energy phosphate (B84403) bond it contains, which has one of the highest standard free energies of hydrolysis among biological molecules (−61.9 kJ/mol). wikipedia.org This makes it a potent phosphoryl group donor for the synthesis of ATP. creative-proteomics.com

Microbial Metabolism of Phosphonate (B1237965) Compounds

Microorganisms have evolved sophisticated pathways to synthesize and metabolize phosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond. frontiersin.orgmdpi.com These compounds often mimic phosphate esters or carboxylates, allowing them to act as potent inhibitors of essential enzymes. hawaii.edunih.gov

Biosynthesis of Natural Product Phosphonates in Microorganisms

The biosynthesis of virtually all known natural phosphonates begins with the same key step: the intramolecular rearrangement of the central metabolite phosphoenolpyruvate (PEP) into phosphonopyruvate (B1221233) (PnPy). frontiersin.orgfrontiersin.orgoup.com This reaction is catalyzed by the enzyme PEP mutase (also known as phosphoenolpyruvate phosphomutase). nih.govmicrobiologyresearch.org Because this rearrangement is thermodynamically unfavorable, it is always coupled to a subsequent, highly exergonic reaction that pulls the pathway forward. nih.govnih.gov

Following the initial formation of phosphonopyruvate (PnPy), a variety of enzymatic transformations lead to the vast structural diversity observed in phosphonate natural products. nih.govportlandpress.com These early branching points determine the core structure of the final molecule. microbiologyresearch.org

Common diversification strategies include:

Decarboxylation: The most common subsequent step is the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate decarboxylase. nih.govnih.govnih.gov PnAA can then be further modified, for instance, by reduction to 2-hydroxyethylphosphonate (2-HEP) or transamination to 2-aminoethylphosphonate (AEP), a common component of phosphonolipids. nih.govnih.gov

Reduction: In some pathways, PnPy is directly reduced to phosphonolactate. nih.govportlandpress.com This reaction, discovered in the valinophos pathway, represents a new branch point in phosphonate biosynthesis. nih.govacs.org

Transamination: PnPy can be directly transaminated to form phosphonoalanine. microbiologyresearch.orgportlandpress.com

Condensation: In the biosynthesis of compounds like fosfomycin (B1673569) and FR-900098, PnPy undergoes a condensation reaction with acetyl-CoA. nih.govportlandpress.com

Late-stage functionalization, often involving oxidative enzymes, further contributes to the structural richness of phosphonate natural products, catalyzing reactions like ring formations, rearrangements, and desaturations. portlandpress.com

Genomic and biochemical studies continue to uncover novel pathways for phosphonate biosynthesis. pnas.org A prime example is the recently elucidated pathway for valinophos, a phosphonopeptide. nih.govnih.gov This pathway revealed several previously unknown enzymatic transformations. nih.govacs.org

A key discovery in the valinophos pathway was a new coupling mechanism for the initial PEP mutase reaction. nih.gov Instead of the common decarboxylation of PnPy, the pathway utilizes a dedicated dehydrogenase to reduce PnPy to phosphonolactate. nih.govacs.orgnih.gov This reduction provides the thermodynamic driving force for the unfavorable PEP-to-PnPy rearrangement and establishes phosphonolactate as a new, fundamental branchpoint intermediate in phosphonate biosynthesis. nih.govacs.org The early steps of the pathway for another natural product, the herbicide phosphonothrixin, are identical to the valinophos pathway, suggesting this new route is an archetype for a broader branch of phosphonate biosynthesis. pnas.orgasm.org

Table 2: Examples of Early Branching Pathways in Phosphonate Biosynthesis

| Initial Precursor | Branchpoint Intermediate | Key Enzyme(s) | Example Product Class |

| Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | PEP Mutase | All phosphonates (except K-26). nih.govnih.gov |

| Phosphonopyruvate (PnPy) | Phosphonoacetaldehyde (PnAA) | Phosphonopyruvate Decarboxylase | 2-Aminoethylphosphonate (AEP), Fosfomycin. nih.govnih.govnih.gov |

| Phosphonopyruvate (PnPy) | Phosphonolactate (PnLac) | PnPy Dehydrogenase (PepM coupling enzyme) | Valinophos, Phosphonothrixin. nih.govacs.orgasm.org |

| Phosphonopyruvate (PnPy) | Phosphonoalanine (PnAla) | Aminotransferase | Phosphonoalanine-containing peptides. microbiologyresearch.orgportlandpress.com |

| Phosphonopyruvate (PnPy) | 2-Phosphonomethylmalate | Phosphonomethylmalate Synthase | FR-900098. nih.govportlandpress.com |

Diversification of Phosphonate Structures through Unique Enzymatic Transformations

Phosphonate Degradation Pathways (e.g., PhnWX, PhnWAY, C-P Lyase)

Phosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond, serve as a crucial phosphorus source for many microorganisms, especially in phosphate-limited environments. mdpi.com Bacteria have evolved several sophisticated enzymatic pathways to cleave this resilient bond and assimilate the liberated phosphate. While phosphoenolpyruvate (PEP) is the biosynthetic precursor to phosphonates, the degradation pathways act on the resulting phosphonate compounds. frontiersin.org Three of the most well-characterized degradation pathways are the PhnWX, PhnWAY, and the C-P lyase pathways. mdpi.comnih.gov

The PhnWX and PhnWAY pathways are primarily involved in the degradation of 2-aminoethylphosphonate (AEP), a common biogenic phosphonate. mdpi.comnih.gov Both pathways initiate with the transamination of AEP by the enzyme PhnW, which converts AEP into phosphonoacetaldehyde (PAA). mdpi.comnih.gov From this common intermediate, the pathways diverge:

In the PhnWX pathway , the enzyme phosphonoacetaldehyde hydrolase (PhnX), also known as phosphonatase, cleaves the C-P bond of PAA to produce acetaldehyde (B116499) and inorganic phosphate. frontiersin.orgnih.gov

In the PhnWAY pathway , PAA is first oxidized to phosphonoacetate by phosphonoacetaldehyde dehydrogenase (PhnY). Subsequently, phosphonoacetate hydrolase (PhnA) cleaves the C-P bond to yield acetate (B1210297) and inorganic phosphate. nih.gov

The C-P lyase pathway is a more versatile and complex system capable of degrading a broad range of phosphonates, including those with both substituted and unsubstituted alkyl groups. nih.govresearchgate.net This multi-enzyme complex, encoded by the phn operon (phnC to phnP in Escherichia coli), utilizes a radical-based mechanism for C-P bond cleavage. mdpi.comnih.gov The core catalytic machinery involves multiple protein components (encoded by phnG to phnM) that work in concert to bind the phosphonate substrate and facilitate the cleavage of the C-P bond, ultimately releasing an alkane and incorporating the phosphorus into the cell's metabolic pool. researchgate.netnih.gov The broad substrate specificity of the C-P lyase pathway makes it particularly important for the degradation of various naturally occurring and synthetic phosphonates. nih.gov

| Pathway | Key Enzymes | Primary Substrate(s) | Cleavage Mechanism |

| PhnWX | PhnW (transaminase), PhnX (hydrolase/phosphonatase) | 2-Aminoethylphosphonate (AEP) | Hydrolytic |

| PhnWAY | PhnW (transaminase), PhnY (dehydrogenase), PhnA (hydrolase) | 2-Aminoethylphosphonate (AEP) | Oxidative-Hydrolytic |

| C-P Lyase | PhnC-P multienzyme complex | Broad range of alkyl- and arylphosphonates | Radical-based |

Mechanisms of C-P Bond Cleavage by Bacterial Enzymes

The cleavage of the exceptionally stable carbon-phosphorus (C-P) bond by bacterial enzymes is a remarkable biochemical feat accomplished through diverse catalytic mechanisms. mdpi.com These mechanisms can be broadly categorized into hydrolytic, oxidative, and radical-based reactions. mdpi.com

Hydrolytic Cleavage: This mechanism is characteristic of enzymes like phosphonoacetaldehyde hydrolase (PhnX) and phosphonopyruvate hydrolase (PPH). frontiersin.orgwikipedia.org These hydrolases typically act on phosphonates that have a carbonyl group positioned beta to the phosphorus atom. hawaii.edu The presence of this electron-withdrawing group facilitates the nucleophilic attack on the phosphorus center. hawaii.edu In the case of PhnX, the mechanism involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the carbonyl group of phosphonoacetaldehyde. frontiersin.org This activates the C-P bond for cleavage by a water molecule. frontiersin.org Phosphonopyruvate hydrolase, which cleaves phosphonopyruvate to pyruvate and phosphate, is another key enzyme in this category and is crucial for the degradation of phosphonoalanine. acs.orgnih.gov

Oxidative Cleavage: A more recently discovered mechanism involves the oxidative cleavage of the C-P bond. This pathway is exemplified by the PhnY* and PhnZ enzyme system. mdpi.comhawaii.edu PhnY*, an α-ketoglutarate/Fe(II)-dependent dioxygenase, hydroxylates the carbon atom of the C-P bond. mdpi.com The resulting α-hydroxyphosphonate intermediate is then processed by a phosphohydrolase, PhnZ, which cleaves the now-weakened C-P bond to release phosphate and the corresponding aldehyde or ketone. hawaii.edu

Radical-based Cleavage: The C-P lyase complex employs a sophisticated radical mechanism to break the C-P bond in a wide array of phosphonates. nih.gov This ATP-dependent process is initiated by the attachment of the phosphonate to a ribose derivative. nih.gov A key step involves the S-adenosyl-L-methionine (SAM)-dependent radical cleavage of the C-P bond, catalyzed by the PhnJ component of the complex. hawaii.edu This reaction generates an alkane from the alkylphosphonate and a cyclic phosphate product that is further metabolized to release inorganic phosphate. nih.govhawaii.edu

| Enzyme/System | Mechanism | Key Features |

| Phosphonoacetaldehyde Hydrolase (PhnX) | Hydrolytic | Requires a β-carbonyl group; forms a Schiff base intermediate. frontiersin.org |

| Phosphonopyruvate Hydrolase (PPH) | Hydrolytic | Acts on phosphonopyruvate; member of the PEP mutase/isocitrate lyase superfamily. acs.orgnih.gov |

| PhnY*/PhnZ System | Oxidative | Two-enzyme system; involves hydroxylation of the α-carbon. mdpi.comhawaii.edu |

| C-P Lyase Complex | Radical-based | ATP-dependent; utilizes a SAM-dependent radical mechanism; broad substrate specificity. nih.govhawaii.edu |

Microbial Adaptation for Phosphorus Scavenging

In many natural environments, such as oceans and soils, the availability of inorganic phosphate (Pi), the preferred phosphorus source for most organisms, is extremely low. mdpi.com This scarcity represents a significant challenge for microbial growth and survival. To overcome this limitation, many bacteria have evolved sophisticated adaptive strategies to scavenge phosphorus from alternative sources, with phosphonates being a prominent example. mdpi.comfrontiersin.org

A primary adaptation is the ability to transport phosphonates from the external environment into the cell. Since biological membranes are generally impermeable to charged molecules like phosphonates, this process relies on dedicated transporter proteins. mdpi.com Bacterial gene clusters for phosphonate degradation frequently include genes encoding these transporters, which are often ATP-binding cassette (ABC) transporters. mdpi.com For instance, the phn operon of E. coli contains the phnCDE genes, which encode an ABC transporter specific for phosphonates. mdpi.com

The expression of phosphonate degradation pathways is another critical adaptive mechanism. In many bacteria, the genes encoding these pathways are tightly regulated and are induced only under conditions of phosphate starvation. frontiersin.org This regulation is often controlled by the Pho regulon, a global regulatory system that responds to extracellular phosphate levels. nih.gov When phosphate is scarce, the two-component system PhoR-PhoB is activated, leading to the transcription of genes required for scavenging alternative phosphorus sources, including the phn operon for C-P lyase. nih.gov This ensures that the cell only expends energy on producing these enzymes when they are most needed.

The diversity of phosphonate degradation pathways itself is an adaptation, allowing microbes to utilize a wide range of phosphonate compounds they might encounter. The broad substrate specificity of the C-P lyase complex is particularly advantageous, enabling bacteria to exploit both naturally produced and synthetic phosphonates as a phosphorus source. mdpi.com This metabolic flexibility provides a distinct competitive advantage in nutrient-depleted ecosystems. mdpi.com

Role of Phosphonatoenolpyruvate in Bacterial Metabolic Adaptation and Virulence

The ability of bacteria to adapt their metabolism in response to changing environmental conditions is fundamental to their survival and pathogenesis. nih.govnih.gov The metabolism of phosphonates, initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, plays a significant role in this adaptive process, particularly in the context of nutrient limitation, which can be a key factor during host infection. nih.govmdpi.com

Metabolic flexibility is a hallmark of successful bacterial pathogens. nih.gov The capacity to utilize alternative nutrient sources, such as phosphonates for phosphorus, allows bacteria to thrive in the often nutrient-poor environments within a host. frontiersin.org For intracellular pathogens like Mycobacterium tuberculosis, the ability to scavenge essential nutrients from the host is directly linked to its virulence. mdpi.com While direct evidence linking this compound metabolism to the virulence of specific pathogens is an emerging area of research, the conservation of phosphonate metabolic pathways across many bacterial species suggests their importance in fitness and survival. frontiersin.org The synthesis of phosphonate-containing lipids and glycans, which can alter the bacterial cell surface, may also play a role in host-pathogen interactions, potentially influencing immune evasion or adhesion. nih.gov

Furthermore, the metabolic state of a bacterium is intricately linked to the expression of virulence factors. nih.govmdpi.com Metabolites can act as signaling molecules that regulate gene expression, including genes involved in pathogenesis. nih.gov The regulation of phosphonate metabolism by the Pho regulon, which also controls other stress response and virulence-associated genes in some bacteria, highlights this connection. nih.govmdpi.com Therefore, the metabolic adaptation to utilize phosphonates can be considered an integral part of the broader survival strategies that contribute to bacterial virulence. nih.gov

Regulation of Microbial Gene Expression by Phosphonate Availability

The expression of genes involved in phosphonate metabolism is tightly controlled in bacteria, ensuring that these pathways are activated only when necessary, primarily in response to phosphorus limitation. frontiersin.org This regulation occurs at the transcriptional level and is a classic example of how bacteria sense and adapt to their nutritional environment. nih.govuwa.edu.au

The central regulatory system governing phosphonate utilization in many bacteria is the Pho regulon . nih.gov This system is controlled by a two-component signal transduction pathway consisting of the sensor histidine kinase PhoR and the response regulator PhoP. nih.gov Under phosphate-replete conditions, PhoR is inactive. However, when inorganic phosphate (Pi) becomes scarce, PhoR autophosphorylates and then transfers the phosphoryl group to PhoP. nih.gov The phosphorylated form of PhoP (PhoP~P) acts as a transcriptional activator, binding to specific DNA sequences known as PHO boxes located in the promoter regions of Pho-regulated genes. nih.gov

The operons encoding phosphonate degradation pathways, such as the C-P lyase (phn) operon, are often members of the Pho regulon. frontiersin.orgresearchgate.net Consequently, their expression is induced under phosphate starvation. This ensures that the energetically expensive synthesis of the phosphonate degradation machinery is repressed when the preferred phosphorus source, Pi, is available.

In addition to the global control by the Pho regulon, some phosphonate degradation pathways are also subject to substrate-specific induction. researchgate.net This provides an additional layer of regulation, where the presence of the phosphonate substrate itself can enhance the expression of the necessary catabolic enzymes. This dual regulation allows for a finely tuned response to both the general phosphorus status of the cell and the availability of specific phosphonate compounds in the environment. In some cases, differential phosphorylation of the response regulator can lead to varied transcriptional outputs, allowing for a graded response to different levels of phosphate availability. plos.org

This compound in Plant Metabolism

While extensively studied in microbes, the role of phosphonates and their precursors in plant metabolism is an area of growing interest. Plants, like microbes, must adapt to various environmental stresses, and their metabolic responses are key to their survival and productivity. researchgate.netnih.gov

Response to Environmental Stress (e.g., Drought Stress and Metabolite Profiling)

Drought is a major environmental stress that significantly impacts plant growth and crop yield by affecting a range of physiological and biochemical processes. researchgate.netacs.org Plants respond to drought by reconfiguring their metabolism to cope with the stress, which involves changes in the levels of various metabolites. researchgate.netgoogle.com Metabolite profiling, or metabolomics, is a powerful tool used to identify and quantify these changes, providing insights into the mechanisms of stress tolerance. acs.org

A study involving non-targeted metabolomic profiling of wheat (Triticum aestivum L.) under post-anthesis drought stress identified changes in a large number of organic compounds. Among these, the study noted alterations in the levels of metabolites involved in the Krebs cycle, including pyruvate and a compound identified as This compound . This finding suggests that pathways involving this compound may be part of the plant's metabolic response to drought stress. The adjustment of central metabolic pathways is a crucial part of the acclimation process to water-limited conditions, helping the plant to manage energy production and osmotic balance. google.com The specific role and regulatory mechanisms of this compound in the broader context of the plant drought stress response warrant further investigation.

Role in Essential Amino Acid Synthesis in Plants

Phosphoenolpyruvate (PEP) is a pivotal precursor in the biosynthesis of the aromatic essential amino acids—phenylalanine, tyrosine, and tryptophan—within plants. wikipedia.org These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites crucial for plant growth, development, and defense. The central metabolic route for the synthesis of these amino acids is the shikimate pathway, which is exclusively localized within the plastids. nih.gov

The entry point of PEP into this pathway is a critical regulatory step. Here, PEP condenses with erythrose 4-phosphate, a product of the pentose (B10789219) phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). sci-hub.se This reaction is catalyzed by the enzyme DAHP synthase (DAHPS). sci-hub.se The commitment of PEP to the shikimate pathway is a key metabolic decision, as PEP is also a substrate for other significant metabolic pathways, including glycolysis and fatty acid synthesis. nih.govmdpi.com

Following the initial condensation, a series of enzymatic reactions within the shikimate pathway convert DAHP to chorismate. sci-hub.se Chorismate is the last common intermediate for the three aromatic amino acids. At this branch point, the pathway diverges into three separate branches, each leading to the synthesis of phenylalanine, tyrosine, or tryptophan, respectively. sci-hub.se The synthesis of these amino acids from chorismate involves a distinct set of enzymes for each specific pathway. sci-hub.se

The regulation of the shikimate pathway is tightly controlled, often through feedback inhibition by the final products—the aromatic amino acids themselves. wikipedia.org This regulation ensures that the plant synthesizes these essential compounds in accordance with its metabolic needs, thereby conserving energy and resources. The availability of PEP within the plastids is a crucial factor influencing the rate of aromatic amino acid biosynthesis. nih.gov Plants have mechanisms to transport PEP from the cytosol into the plastids, ensuring a sufficient supply for the shikimate pathway and other plastid-localized biosynthetic processes. nih.gov

Key Enzymes and Intermediates in the Shikimate Pathway

The table below outlines the key enzymes and intermediates involved in the conversion of Phosphoenolpyruvate to Chorismate, the precursor for aromatic amino acid synthesis.

| Precursor | Enzyme | Product |

| Phosphoenolpyruvate + Erythrose 4-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate synthase | 3-dehydroquinate |

| 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate |

| 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |

| Shikimate | Shikimate kinase | Shikimate 3-phosphate |

| Shikimate 3-phosphate + Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismate |

Advanced Research Methodologies for Phosphonatoenolpyruvate Studies

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a powerful analytical tool for investigating the constituent elements and degradation state of materials. uctm.edu It encompasses a range of techniques that are crucial for identifying molecules and determining their structure and function. solubilityofthings.com Methods like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are particularly vital in the study of complex biomolecules and enzymatic reactions. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile method used for studying the structure and function of macromolecules, analyzing metabolism, and obtaining in vivo images. univr.it It operates by recording the magnetic properties of atomic nuclei, providing detailed information about molecular structure, dynamics, and the chemical environment of atoms within a molecule. univr.itresearchgate.net The non-invasive nature of NMR makes it particularly suitable for studying biological systems under near-native conditions. nih.gov

In-situ NMR, also referred to as in vivo NMR, allows for the real-time monitoring of metabolic and physiological parameters within living cells or fermentation media. caister.com This technique functions as a non-invasive sensor, simultaneously measuring concentrations, pH, and ion levels. caister.com Its non-invasive character offers a way to monitor biochemical reactions at an atomic level as they happen. nih.gov This is particularly advantageous for complex chemoenzymatic reactions, where it can be used to assess the integrity of reagents and the completion of each reaction step, thus avoiding more time-consuming debugging methods. nih.gov

The power of in-situ NMR lies in its ability to track reactions where molecules provide resolved signals that respond to chemical changes, leading to unambiguous spectroscopic signatures for each step. nih.gov For instance, it can be used to follow multi-enzyme, one-pot reactions that modify proteins. nih.gov While in-situ NMR has limitations in sensitivity, it has proven effective for monitoring various metabolic pathways. caister.com The development of specialized micro-reactor vessels and NMR micro-reactor technology has significantly improved its application in bioprocessing and metabolic engineering. caister.comnih.gov Challenges remain, such as potential interference from electrodes in electrochemical cells, but techniques like using a Faraday cage can mitigate these issues to obtain high-quality NMR signals. researchgate.net These advancements allow for the study of redox reactions in real-time and the identification of unstable intermediate species. researchgate.net

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including phosphonoenolpyruvate and its analogs. researchgate.net It provides definitive identification by establishing connections between nuclei within a molecule based on their distinct electronic environments and magnetic properties. researchgate.net The process typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netipb.pt

Standard datasets for structure elucidation include 1D ¹H spectra, 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are also employed to investigate through-space interactions between protons, which is critical for determining stereochemistry. ipb.pthyphadiscovery.com For organophosphorus compounds specifically, zero-field NMR has emerged as an alternative modality that provides unique information on J-coupling, which is useful for understanding the electronic structure and conformation of these molecules. nih.gov The increasing complexity of synthetic derivatives often necessitates the use of these advanced 1D and 2D NMR techniques for complete structural characterization. ipb.pt

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically suited for studying paramagnetic species, which are molecules containing unpaired electrons. This makes it an ideal method for investigating free radicals and many transition metal ions, which are often found at the active sites of metalloenzymes. EPR can provide detailed information about the geometric and electronic environment of these paramagnetic centers.

ENDOR spectroscopy is a related, higher-resolution technique often described as EPR-detected NMR. illinois.edu It measures the hyperfine couplings between unpaired electrons and neighboring nuclei with much greater precision than EPR alone. illinois.edu This allows for the detailed structural characterization of paramagnetic molecules and the determination of distances and orientations of atoms surrounding a paramagnetic center, such as a metal ion in an enzyme active site. illinois.educopernicus.org

Many enzymes utilize radical-based mechanisms in their catalytic cycles, where transient radical intermediates are formed. washington.edu EPR spectroscopy is a primary tool for detecting and characterizing these radical species. For example, in the reaction of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a persistent radical intermediate was detected by EPR when the enzyme was incubated with its substrate, pyruvate, in the absence of coenzyme A. nih.gov This radical was identified as a one-electron oxidized, radical form of hydroxyethylidene-thiamine pyrophosphate (HE-TPP). nih.gov

By using various combinations of isotopically labeled substrates and coenzymes, EPR spectra can be analyzed to determine the distribution of the unpaired electron's spin density, which reveals the electronic structure of the radical. nih.govnih.gov In the case of the HE-TPP radical, EPR studies showed that the spin is delocalized onto the thiazolium sulfur and nitrogen atoms. nih.gov High-field EPR is particularly valuable as it can resolve the g-tensor of the radical, providing information about its chemical nature, protonation state, and conformation. washington.edu The study of these fleeting radical intermediates is crucial for understanding the detailed mechanisms of enzymatic reactions. washington.educhemrxiv.org

Metalloenzymes often feature one or more metal ions in their active sites that are essential for catalysis. nih.govelifesciences.org These metal ions can act as cofactors by stabilizing substrates, promoting nucleophilic attack, or facilitating electron transfer. elifesciences.orgnih.gov EPR and ENDOR spectroscopy are powerful techniques for probing the coordination environment of paramagnetic metal ions within these active sites. nih.gov

EPR studies can reveal changes in the metal ion's coordination sphere upon substrate binding. For instance, in L-ribulose-5-phosphate 4-epimerase, the EPR spectrum of the enzyme with Mn²⁺ showed a significant change upon the addition of the substrate, and further experiments indicated that three water molecules were in the coordination sphere of the Mn²⁺ in the absence of the substrate. wisc.edu This suggests that the substrate directly coordinates to the enzyme-bound metal ion. wisc.edu ENDOR spectroscopy provides even more detailed information, acting as a "ruler" to measure distances between the metal ion and nearby magnetic nuclei from the substrate or protein residues. illinois.edunih.gov This allows for a precise mapping of the active site structure and the interactions that are critical for the enzymatic mechanism. nih.govnih.gov Such studies have been instrumental in understanding the roles of metal ions in a wide range of enzymes, including cytochromes P450 and nitric oxide synthase. nih.govnih.gov

Characterization of Radical Intermediates in Enzymatic Cycles

UV-Vis, Infrared (IR), and Raman Spectroscopy for Conformational Dynamics and Reaction Kinetics

Spectroscopic techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy are indispensable tools for investigating the conformational dynamics and reaction kinetics of phosphonatoenolpyruvate (PEPn). These methods provide detailed insights into the molecular structure, bonding, and the changes that occur during chemical transformations.

UV-Visible (UV-Vis) Spectroscopy is utilized to study electronic transitions within a molecule. For molecules like PEPn, which may not have strong chromophores in the visible region, UV spectroscopy can still provide valuable information. UV-Vis absorption spectroscopy can detect changes in the electronic environment of the molecule, which are indicative of conformational shifts or interactions with other molecules. nih.gov For instance, the binding of PEPn to an enzyme can be monitored by changes in the UV spectrum, providing data on binding kinetics and equilibrium. Advanced techniques like transient UV-Vis spectroscopy can be employed to follow fast structural changes, offering a window into the ultrafast dynamics of PEPn in various environments. uzh.ch

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, which are highly sensitive to the molecular structure and bonding. numberanalytics.comstudymind.co.uk The IR spectrum of PEPn exhibits characteristic absorption bands corresponding to its various functional groups, such as the phosphate (B84403) (P-O), carboxylate (C=O), and vinyl (C=C) groups. Changes in the position and intensity of these bands can be used to monitor conformational changes and the progress of reactions involving PEPn. numberanalytics.com For example, the stretching frequency of the C=O bond is sensitive to its environment and can indicate the formation of hydrogen bonds or coordination to a metal ion. Time-resolved IR spectroscopy is a powerful technique for studying reaction kinetics by monitoring the changes in the IR spectrum over time, allowing for the identification of transient intermediates. numberanalytics.comrsc.org

Raman Spectroscopy , another vibrational spectroscopy technique, offers complementary information to IR spectroscopy. europeanpharmaceuticalreview.com It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. spectroscopyonline.com Raman spectra can provide detailed information about the carbon skeleton and the phosphate group of PEPn. nih.gov By analyzing the Raman bands, researchers can gain insights into the conformational state of the molecule. theanalyticalscientist.comnih.gov For instance, changes in the Raman spectrum can indicate alterations in the dihedral angles of the PEPn backbone. Similar to IR spectroscopy, time-resolved Raman techniques can be used to study reaction dynamics and elucidate reaction mechanisms. nih.gov

| Spectroscopic Technique | Information Obtained | Applications in PEPn Studies |

| UV-Vis Spectroscopy | Electronic transitions, changes in electronic environment. nih.gov | Monitoring binding events, studying conformational changes upon interaction with enzymes or other molecules. uzh.ch |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (P-O, C=O, C=C). studymind.co.uk | Detecting conformational changes, monitoring reaction kinetics, identifying intermediates. numberanalytics.comrsc.org |

| Raman Spectroscopy | Vibrational modes, particularly of the carbon skeleton and phosphate group. nih.gov | Studying conformational states in aqueous solutions, investigating molecular interactions. spectroscopyonline.comtheanalyticalscientist.comnih.gov |

X-ray Absorption Spectroscopy (XAS/EXAFS) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. berstructuralbioportal.org It is particularly valuable for studying the coordination environment of metal ions that interact with this compound in biological and chemical systems. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govnih.gov The energy and shape of the absorption edge are sensitive to the effective charge on the metal ion and the symmetry of its coordination environment. osti.gov By analyzing the XANES spectrum of a metal-PEPn complex, researchers can deduce the oxidation state of the metal and gain insights into the nature of the coordinating ligands. ims.ac.jp

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation of the absorption coefficient at energies above the absorption edge. mat-cs.com These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS region provides quantitative information about the local structure around the absorbing atom, including the number and type of neighboring atoms and their precise distances from the central atom. osti.govmat-cs.com For a metal ion coordinated to PEPn, EXAFS can determine the number of oxygen atoms from the phosphate and carboxylate groups of PEPn in the first coordination shell of the metal, as well as their bond lengths. nih.govmdpi.com This information is crucial for understanding the specific binding mode of PEPn to the metal center.

The combination of XANES and EXAFS provides a comprehensive picture of the metal coordination environment in PEPn complexes. researchgate.net This is particularly important for elucidating the mechanism of metalloenzymes that utilize PEPn as a substrate, as the coordination of the metal ion is often critical for catalytic activity.

| XAS Technique | Information Provided | Application to Metal-PEPn Complexes |

| XANES | Oxidation state, coordination geometry, and electronic structure of the metal ion. nih.govnih.gov | Determining the oxidation state of the metal and the symmetry of its binding site with PEPn. osti.govims.ac.jp |

| EXAFS | Number, type, and distance of neighboring atoms around the metal ion. osti.govmat-cs.com | Quantifying the coordination number and bond distances between the metal and the oxygen atoms of PEPn's phosphate and carboxylate groups. nih.govmdpi.com |

Mass Spectrometry-Based Metabolomics

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Profiling this compound Levels in Biological Systems

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become a cornerstone technique in metabolomics for the comprehensive analysis of small molecules, including this compound (PEPn), in complex biological samples. mdpi.com This powerful analytical platform combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. waters.com

In a typical LC-HRMS workflow, a biological extract is first subjected to liquid chromatography, which separates the complex mixture of metabolites based on their physicochemical properties, such as polarity and size. chromatographyonline.com The separated metabolites then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z) with high precision. The high resolution of the mass analyzer allows for the accurate determination of the elemental composition of the detected ions, which is crucial for the confident identification of metabolites like PEPn. researchgate.net

The use of LC-HRMS enables the creation of detailed metabolic profiles, providing a snapshot of the metabolic state of a biological system at a specific time point. By comparing the metabolic profiles of different experimental groups (e.g., control vs. treated), researchers can identify significant changes in the levels of various metabolites, including PEPn. scirp.org This approach has been successfully applied to study the metabolic responses of organisms to various stimuli, such as environmental stress or genetic modifications. scirp.org

| Parameter | Description |

| Liquid Chromatography (LC) | Separates metabolites in a complex mixture based on their physicochemical properties. chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurately measures the mass-to-charge ratio of metabolites, enabling confident identification. researchgate.net |

| Metabolic Profiling | Provides a comprehensive snapshot of the levels of numerous metabolites, including PEPn, in a biological sample. scirp.org |

Applications in Tracking Metabolic Flux and Pathway Perturbations

Metabolomics studies using techniques like LC-HRMS are not limited to static measurements of metabolite levels. They can also be employed to investigate the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). wikipedia.orgrsc.org MFA aims to quantify the rates of metabolic reactions within a cell, providing a dynamic view of cellular metabolism. vanderbilt.edu